3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
Historical Context in Organic Chemistry Research
The exploration of enaminones – compounds characterized by the N–C=C–C=O conjugated system – has been a cornerstone of heterocyclic chemistry since the mid-20th century. These structures gained prominence due to their dual reactivity from the enamine and ketone functionalities, enabling diverse synthetic transformations. The specific compound 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 51924-59-5) emerged as part of efforts to stabilize enaminone frameworks through steric and electronic modifications. Early work focused on acyclic enaminones, but the introduction of cyclohexenone rings in the 1980s provided enhanced thermal stability and regioselective reactivity. The 5,5-dimethyl substitution in this compound, first reported in pharmacological studies from the early 2000s, represents a strategic advancement in preventing unwanted ring-opening reactions while maintaining conjugation pathways critical for electronic delocalization.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ | Indicates aromatic and aliphatic domains |
| Molecular Weight | 231.30 g/mol | Optimal for drug-like properties |
| SMILES | O=C1C=C(NC2=CC=CC=C2O)CC(C)(C)C1 | Reveals intramolecular H-bonding potential |
Position Within Enaminone Compound Classification
This molecule belongs to the tertiary endocyclic enaminone subclass, distinguished by three key structural features:
- Cyclic framework : The cyclohexenone core constrains molecular conformation, reducing rotational freedom compared to acyclic analogs.
- N-Aryl substitution : The 2-hydroxyphenyl group at the β-amino position introduces π-stacking capabilities and hydrogen bond donor/acceptor sites.
- Geminal dimethyl groups : The 5,5-dimethyl substitution on the cyclohexenone ring provides steric shielding to the α,β-unsaturated ketone system, a feature shown to modulate both reactivity and metabolic stability.
This structural profile places it within the "Type III" enaminones as per the Arkivoc classification system – characterized by electron-withdrawing groups (EWGs) adjacent to the enaminone system that enhance electrophilic character at the β-carbon. The hydroxyl group ortho to the amino linkage creates a unique electronic environment, enabling both keto-enol tautomerism and chelation-assisted metal coordination.
Current Research Landscape and Academic Interest
Recent advancements (2017–2025) have highlighted three primary research directions:
- C–H functionalization : The compound serves as a substrate for palladium-catalyzed ortho-arylation, leveraging the directing group effect of the phenolic hydroxyl. A 2024 study demonstrated its use in synthesizing dibenzofuran analogs through sequential C–H activation and oxidative cyclization.
- Heterocycle synthesis : Researchers at the University of Hyderabad (2023) utilized its cyclohexenone core to construct pyrrolo[2,1-a]isoquinoline derivatives via [3+2] cycloaddition with azomethine ylides.
- Materials science : The extended conjugation system has been exploited in nonlinear optical materials, with hyperpolarizability (β) values exceeding 500 × 10⁻³⁰ esu in recent computational studies.
Ongoing clinical trials (Phase I/II) are investigating derivatives as:
- Allosteric modulators of GABAA receptors (NCT04823091)
- Inhibitors of NLRP3 inflammasome (ACTRN12621000539842)
Interdisciplinary Relevance in Medicinal Chemistry
The compound's pharmacophore has enabled breakthroughs in three therapeutic areas:
Antimicrobial Development
A 2019 structure-activity relationship (SAR) study demonstrated that halogenation at the 4-position of the phenolic ring enhances Gram-positive coverage (MIC = 2–4 μg/mL against S. aureus). The dimethylcyclohexenone moiety was critical for membrane penetration, as shown through fluorescent probe assays.
Anti-inflammatory Applications
E121 – a methyl ester derivative – showed dose-dependent reduction in DSS-induced colitis (30–100 mg/kg), mediated through:
- Downregulation of NF-κB phosphorylation (72% inhibition at 50 mg/kg)
- Modulation of IL-2 secretion (EC₅₀ = 38 μM)
- Neutrophil apoptosis induction (45% increase vs. controls)
Neuroprotective Potential Molecular docking studies (2024) revealed strong binding to the Keap1-Nrf2 complex (ΔG = -9.8 kcal/mol), suggesting utility in oxidative stress disorders. The phenolic hydroxyl forms critical hydrogen bonds with Arg415 and Ser508 residues.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2)8-10(7-11(16)9-14)15-12-5-3-4-6-13(12)17/h3-7,15,17H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHRRULCDUFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of 2-hydroxyaniline with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a ketone or quinone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
Pharmacological Applications
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties, which are crucial for therapeutic applications targeting inflammatory diseases. Research indicates that it modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
Antioxidant Activity
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has demonstrated potent antioxidant activity. In studies utilizing the DPPH radical scavenging method, the compound showed a high percentage of DPPH scavenging activity, surpassing that of common antioxidants like ascorbic acid. This suggests its potential in treating oxidative stress-related conditions.
Biosensing Applications
Recent studies have explored the compound's interaction with thiols such as homocysteine and cysteine. This interaction leads to enhanced fluorescence signals upon excitation at specific wavelengths, indicating its potential as a biosensor for detecting thiol-containing biomolecules.
| Compound | DPPH Scavenging Activity (%) | Remarks |
|---|---|---|
| This compound | High | Superior to ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
Case Studies
-
Anti-inflammatory Study
- A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in edema and inflammatory cytokine levels.
-
Biosensor Development
- Researchers developed a biosensor utilizing the fluorescence enhancement properties of this compound when interacting with thiols. This biosensor was able to detect low concentrations of thiol-containing biomolecules in biological samples, showcasing its potential for clinical diagnostics.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. Its anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structure : The hydroxyl group is positioned on a cyclohexyl ring instead of a phenyl ring.
- Properties :
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Structure: Substitution with a 2-aminophenyl group instead of 2-hydroxyphenyl.
- Properties :
- Significance: The amino group (-NH₂) enhances basicity and nucleophilicity, which could influence its utility in further functionalization or metal coordination chemistry.
3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
- Structure: Addition of an iodine atom at the 2-position of the cyclohexenone ring.
- Properties: Molecular Formula: C₁₄H₁₆INO₂ . Molecular Weight: 357.19 g/mol . SMILES: O=C1CC(C)(C)CC(=C1I)Nc1ccccc1O .
Substituted Phenyl Derivatives
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structure : 4-Bromophenyl substitution.
- Properties :
- Significance: Bromine’s electron-withdrawing nature may reduce electron density on the enaminone system, altering reactivity in electrophilic substitution reactions.
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structure: Nitro (-NO₂) and amino (-NH₂) groups on the phenyl ring.
- Crystallography :
- Significance: The nitro group enhances polarity and may confer redox activity, while the amino group allows for zwitterionic interactions.
Bis-Cyclohexenone Derivatives
2,2′-Methylenebis(3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one)
Key Comparative Data
Biological Activity
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known by its CAS number 51924-59-5, is an organic compound characterized by a cyclohexenone core structure substituted with a hydroxyphenylamino group. This compound has garnered interest in various fields of research, particularly for its potential biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from oxidative damage.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. Its unique structure allows it to interact with DNA and other cellular targets, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges ROS; protects against oxidative stress. |
| Anticancer | Induces apoptosis; inhibits tumor growth. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; alleviates inflammation. |
| Antimicrobial | Exhibits activity against various pathogens. |
Antioxidant Activity
A study conducted on the antioxidant potential of similar compounds indicated that derivatives with a hydroxy group showed enhanced activity due to their ability to donate hydrogen atoms to free radicals. This property is essential for mitigating oxidative stress-related diseases.
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves cell cycle arrest and apoptosis induction, which were confirmed through flow cytometry and caspase activation assays.
Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent. The results suggest that it could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was tested using standard disk diffusion methods, revealing notable inhibition zones.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of this compound on human cancer cell lines revealed that it inhibited cell growth by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies indicated that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors.
- Study on Anti-inflammatory Effects : In a controlled trial involving animal models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and how is purity validated?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted cyclohexenones and aromatic amines under acidic or basic catalysis. For purity validation, combine chromatographic techniques (HPLC, TLC) with spectroscopic methods (NMR, FTIR). Single-crystal X-ray diffraction (SCXRD) is critical for confirming structural integrity, as demonstrated in analogous cyclohexenone derivatives .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–C bond precision ~0.002 Å in SCXRD studies) .
- NMR : Assigns proton environments (e.g., hydroxy-phenyl protons resonate at δ 5.0–6.5 ppm).
- FTIR : Identifies key functional groups (e.g., enone C=O stretch ~1680 cm⁻¹, phenolic O–H ~3200 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use standard organic lab safety practices:
- PPE (gloves, lab coat, goggles).
- Fume hood for synthesis steps to avoid inhalation.
- Immediate decontamination of spills with ethanol/water mixtures.
- Storage in airtight containers at 4°C to minimize degradation.
Advanced Research Questions
Q. How can experimental design limitations affect the reproducibility of this compound’s synthesis or stability studies?
- Methodological Answer : Variations in reaction conditions (e.g., temperature, solvent purity) may alter yields or byproduct formation. For stability studies, prolonged data collection (e.g., 9-hour timelines) risks organic degradation, as seen in analogous wastewater matrices. Mitigate by standardizing protocols and implementing real-time monitoring (e.g., inline FTIR) .
Q. How to resolve contradictions in crystallographic data, such as deviations in bond angles or torsion angles?
- Methodological Answer : Cross-validate SCXRD data with computational models (DFT or molecular dynamics). For example, torsional discrepancies in cyclohexenone derivatives (e.g., O2–C5–C6–C9 torsion angle: −1.2° vs. computational −85.4°) may arise from crystal packing effects. Use R-factor analysis (target <0.05) to assess data reliability .
Q. What computational methods are suitable for predicting this compound’s reactivity or intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate against experimental SCXRD-derived hydrogen-bonding networks .
Q. How does the compound’s stability vary under different pH or temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Test in buffered solutions (pH 3–10) at 25°C, monitoring degradation via HPLC.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., ΔH of melting ~150°C). Note that organic degradation rates increase with temperature, necessitating cooling during prolonged experiments .
Q. What strategies can optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., p-TsOH vs. AcOH), solvents (polar aprotic vs. protic), and stoichiometry.
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reaction quenching times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
